2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
Description
This compound features a pteridin-4-amine core substituted with a 3-chlorophenylpiperazine moiety at position 2 and an N-(4-methylphenyl) group at position 2. The pteridine scaffold is a nitrogen-rich heterocycle known for its role in medicinal chemistry, particularly in targeting enzymes and receptors.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7/c1-16-5-7-18(8-6-16)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)19-4-2-3-17(24)15-19/h2-10,15H,11-14H2,1H3,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVJNVSITPAWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine typically involves multiple steps
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Step 1: Synthesis of 4-(3-chlorophenyl)piperazine
Reagents: 3-chloroaniline, piperazine
Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.
Product: 4-(3-chlorophenyl)piperazine
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Step 2: Synthesis of N-(4-methylphenyl)pteridin-4-amine
Reagents: 4-methylphenylamine, pteridine
Conditions: The reaction is typically conducted in a solvent like dimethylformamide (DMF) with a catalyst such as palladium on carbon (Pd/C).
Product: N-(4-methylphenyl)pteridin-4-amine
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Step 3: Coupling Reaction
Reagents: 4-(3-chlorophenyl)piperazine, N-(4-methylphenyl)pteridin-4-amine
Conditions: The coupling reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM).
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurological processes. The pteridine moiety may also play a role in the compound’s biological activity by interacting with enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Aryl Substituents
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle Variability: Pteridine vs. Triazine/Triazole: Pteridine’s extended π-system may favor interactions with aromatic residues in enzymes, whereas triazines (electron-deficient cores) could engage in hydrogen bonding or halogen interactions . Quinoline/Quinolone Derivatives: These exhibit distinct mechanisms (e.g., Ca²⁺-ATPase inhibition, antibacterial activity) due to their planar structures and functional groups (e.g., carboxylic acid in ND-7) .
Chlorophenyl Position: The 3-chlorophenyl group (meta-substitution) in the target compound contrasts with para-substituted analogues (e.g., 4-chlorophenyl in ), which may alter receptor binding kinetics.
Biological Activity Trends: Piperazine-containing compounds like NF1442 and ND-7 show nanomolar to micromolar potency in enzyme inhibition, suggesting that the target compound’s lack of activity data warrants further testing . Triazole-thiones (e.g., ) with high synthetic yields (72–83%) highlight feasible scalability for analogs of the target compound.
Notes on Structural and Functional Relationships
- Piperazine as a Pharmacophore : The 3-chlorophenylpiperazine motif is recurrent in inhibitors of enzymes (e.g., CYP51, Ca²⁺-ATPase) and receptors (e.g., serotonin receptors), underscoring its versatility .
- Role of Chlorine : The electron-withdrawing 3-chloro substituent may enhance binding to hydrophobic pockets or stabilize π-π interactions in target proteins .
- Limitations : The absence of explicit activity data for the target compound necessitates empirical validation of its hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity).
Biological Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is a complex organic compound with significant potential in medicinal chemistry, particularly for neurological disorders. Its structure combines a piperazine ring with a pteridine moiety, which may confer unique pharmacological properties. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 343.86 g/mol. The structural uniqueness arises from the combination of the piperazine and pteridine components, which allows for specific interactions with various biological targets.
Synthesis
The synthesis of this compound involves several steps:
-
Synthesis of 4-(3-chlorophenyl)piperazine :
- Reagents : 3-chloroaniline, piperazine
- Conditions : Reflux in ethanol
- Product : 4-(3-chlorophenyl)piperazine
-
Synthesis of N-(4-methylphenyl)pteridin-4-amine :
- Reagents : 4-methylphenylamine, pteridine
- Conditions : Reaction in dimethylformamide (DMF) with palladium on carbon (Pd/C) as a catalyst
- Product : N-(4-methylphenyl)pteridin-4-amine
-
Coupling Reaction :
- Reagents : 4-(3-chlorophenyl)piperazine and N-(4-methylphenyl)pteridin-4-amine
- Conditions : Use of N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM)
- Final Product : this compound
Pharmacological Studies
Research indicates that this compound exhibits potential as a pharmaceutical agent, particularly in treating conditions related to neurotransmitter signaling. It has been studied for its interaction with various receptors involved in neurological pathways.
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Receptor Binding Studies :
- The compound has shown affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Binding assays reveal that modifications on the phenyl rings significantly influence receptor affinity and selectivity.
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Functional Assays :
- Functional studies have demonstrated that the compound acts as an allosteric modulator at certain receptors, enhancing their activity without directly activating them.
- For instance, derivatives containing the 3-chlorophenyl group have been noted to enhance receptor signaling pathways involved in depression models.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- A study published in PubMed examined the role of similar compounds as allosteric enhancers at adenosine receptors, indicating that structural modifications can lead to significant changes in biological activity .
| Study | Findings |
|---|---|
| PubMed Study on Allosteric Enhancers | Identified structural influences on receptor binding and functional activity. |
| Neurological Disorder Models | Demonstrated efficacy in reducing symptoms associated with anxiety and depression through receptor modulation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
